2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE
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Overview
Description
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . The structure of this compound consists of a six-membered ring with two adjacent nitrogen atoms and a keto group at the third position, along with an aminoethyl side chain .
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which 2-(2-aminoethyl)pyridazin-3-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(2-Aminoethyl)pyridazin-3-one might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Based on the known activities of pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could lead to a variety of cellular responses, depending on the specific targets and pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the use of hydrazine hydrate with dicarbonyl compounds under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the keto group and the aminoethyl side chain, which provide reactive sites for different reagents.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, alcohol derivatives, and other functionalized compounds .
Scientific Research Applications
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE has a wide range of scientific research applications due to its versatile pharmacological properties . Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and antidiabetic agent.
Medicine: Investigated for its cardiovascular, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE can be compared with other similar compounds in the pyridazinone family, such as:
Pyridazin-3(2H)-one: Known for its diverse pharmacological activities, including antihypertensive and cardiotonic effects.
6-Phenylpyridazin-3(2H)-one: Exhibits potent anti-inflammatory and analgesic properties.
4,5-Disubstituted Pyridazinones: Studied for their antimicrobial and antidiabetic activities.
The uniqueness of this compound lies in its specific aminoethyl side chain, which provides additional sites for chemical modification and enhances its pharmacological profile .
Properties
IUPAC Name |
2-(2-aminoethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTKTNLZDXKQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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